Pteridine-2-thiol
CAS No.: 16878-76-5
Cat. No.: VC3949929
Molecular Formula: C6H4N4S
Molecular Weight: 164.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16878-76-5 |
|---|---|
| Molecular Formula | C6H4N4S |
| Molecular Weight | 164.19 g/mol |
| IUPAC Name | 1H-pteridine-2-thione |
| Standard InChI | InChI=1S/C6H4N4S/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) |
| Standard InChI Key | DAAQPMSPBHQGQA-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=N1)C=NC(=S)N2 |
| Canonical SMILES | C1=CN=C2C(=N1)C=NC(=S)N2 |
Introduction
Chemical and Physical Properties
Structural and Crystallographic Insights
X-ray crystallography reveals that pteridine-2-thiol forms centrosymmetric clusters through hydrogen bonding with solvents like dimethylformamide (DMF). These clusters exhibit π-π stacking interactions between aromatic rings and additional σ-π interactions with adjacent molecules . The dihedral angle between the pyrimidine and pyrazine rings is approximately 95.49°, contributing to its planar geometry .
Physicochemical Data
The compound’s moderate water solubility and high melting point reflect its polarizable thione group and aromatic stability .
Synthesis and Reduction Pathways
Sodium Borohydride Reduction
Pteridine-2-thiol undergoes reduction with sodium borohydride (NaBH₄) to yield 3,4-dihydropteridine-2-thiol . This reaction involves the addition of hydrogen across the 3,4-double bond, saturating the pyrazine ring and altering the compound’s electronic profile. The dihydro derivative exhibits enhanced stability and serves as a precursor for further functionalization .
Covalent Hydration
In aqueous solutions, pteridine-2-thiol undergoes covalent hydration at the 3,4-double bond, forming a dihydrate . This reversible process is pH-dependent and influences the compound’s reactivity in nucleophilic environments.
Reactivity and Nucleophilic Additions
Michael Additions
Pteridine-2-thiol reacts with carbanionic reagents (e.g., acetylacetone, ethyl acetoacetate) in 1:1 adducts, yielding 4-substituted 3,4-dihydropteridine-2-thiols . For example:
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Acetylacetone adds across the 3,4-position, forming a diketone-substituted derivative.
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Dimedone generates a spirocyclic adduct via nucleophilic attack at the same site .
Sulfite Adduct Formation
Treatment with sodium hydrogen sulfite (NaHSO₃) produces a sulfonate adduct, highlighting the thione group’s susceptibility to electrophilic substitution .
Acid-Catalyzed Hydration
Applications in Organic Synthesis
Triflation and Cross-Coupling
Pteridine-2-thiol derivatives are triflated at the 6-position using triflic anhydride, generating intermediates for Suzuki-Miyaura and cyanation reactions . For example, triflate 13 (from pteridine-2,4,6-trione) undergoes palladium-catalyzed cyanation to form carbonitriles, which are hydrolyzed to carboxylic acids for peptide coupling .
Alkyne Functionalization
Sonogashira coupling of triflate 13 with terminal alkynes yields alkynyl-pteridines, which are hydrogenated to alkyl derivatives or cyclized via click chemistry to triazoles . These modifications expand the compound’s utility in medicinal chemistry.
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